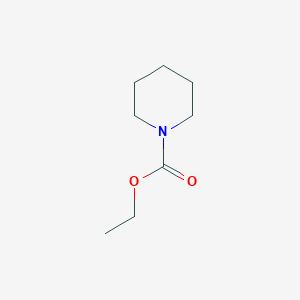

Ethyl 1-piperidinecarboxylate

Vue d'ensemble

Description

Ethyl 1-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ethyl piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperine, a related compound, is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.31 cm/s .

Result of Action

It is known that related compounds such as piperine have numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Action Environment

It is known that the compound is very soluble in water , which could potentially influence its action and stability in different environments.

Activité Biologique

Ethyl 1-piperidinecarboxylate, also known as Ethyl 4-amino-1-piperidinecarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.22 g/mol

- CAS Number : 58859-46-4

- Boiling Point : 118-120 °C (5 mmHg)

- Density : 1.004 g/mL at 25 °C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol; highly soluble in water (>500 g/L at 20 °C) .

Synthesis

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with ethyl chloroformate. A common synthetic route includes:

- Starting Material : N-Carbethoxy-4-piperidone.

- Reagents : Ethyl chloroformate.

- Conditions : The reaction typically occurs under basic conditions to facilitate the formation of the ester .

Pharmacological Effects

This compound exhibits a range of biological activities:

- Antagonistic Activity : This compound has been identified as a potent antagonist of the melanin-concentrating hormone receptor (MCHr1), which is implicated in obesity and metabolic disorders .

- Neuroprotective Properties : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies

- Study on MCHr1 Antagonists :

- Neuroprotective Effects :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| Boiling Point | 118-120 °C |

| Density | 1.004 g/mL |

| Water Solubility | >500 g/L |

| MCHr1 Binding Affinity | Low nM range |

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Ethyl 1-piperidinecarboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing analgesics and anti-inflammatory drugs, enhancing pain management options for patients .

Case Study:

A notable application is in the synthesis of a new class of non-steroidal anti-inflammatory drugs (NSAIDs). Researchers have utilized this compound to create derivatives that exhibit improved efficacy and reduced side effects compared to traditional NSAIDs. This has been documented in several peer-reviewed studies highlighting its therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds .

Data Table: Synthesis Pathways Using this compound

| Compound Type | Synthetic Methodology | Reference |

|---|---|---|

| Anticancer Agents | Reaction with various electrophiles | |

| Neurotransmitter Modulators | Alkylation reactions | |

| Agrochemical Intermediates | Coupling reactions |

Agrochemical Formulations

Development of Pesticides and Herbicides:

this compound is employed in formulating agrochemicals, including pesticides and herbicides. Its structural properties contribute to the effectiveness and stability of these formulations, which are crucial for agricultural productivity and pest management .

Case Study:

Research has demonstrated that formulations containing this compound show enhanced activity against specific pests while minimizing environmental impact. This has led to its inclusion in several commercial agrochemical products .

Material Science

Exploration in New Materials:

The compound is also being explored in material science, particularly in the development of new polymers and coatings. Its incorporation into polymer matrices has shown potential for improving durability and performance in various applications .

Data Table: Material Applications of this compound

| Application Area | Material Type | Performance Improvement |

|---|---|---|

| Coatings | Protective Coatings | Enhanced abrasion resistance |

| Polymers | Biodegradable Plastics | Improved mechanical properties |

Propriétés

IUPAC Name |

ethyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVHAUJXLGZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201362 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-94-0 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of AEPC II as a monomer for photopolymerization?

A1: The research highlights several key advantages of AEPC II:

- High Curing Rate: AEPC II exhibits a rapid ultraviolet (UV) curing rate, making it suitable for applications requiring fast polymerization. []

- High Conversion: The study demonstrated that AEPC II achieves a final double-bond conversion of up to 90% during photopolymerization, indicating efficient utilization of the monomer and formation of a highly crosslinked network. []

- Low Viscosity: The low viscosity of AEPC II facilitates easy handling and processing, making it advantageous for various applications compared to high-viscosity monomers. []

- Tunable Glass Transition Temperature: When mixed with urethane acrylate resin, AEPC II yields a material with a glass transition temperature (Tg) of 37.5°C. [] This tunability allows for tailoring the material properties for specific applications.

Q2: How does the crosslink density of AEPC II-containing resin compare to other systems?

A2: The research compared the crosslink density of a 1:4 w/w mixture of AEPC II and urethane acrylate resin to a similar mixture using isobornyl acrylate. The results showed that the AEPC II mixture had a lower crosslink density than the isobornyl acrylate mixture. [] This difference in crosslink density can influence the final material's mechanical and thermal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.